molecular formula C80H128O39 B1263288 Pithelucoside C

Pithelucoside C

Katalognummer: B1263288
Molekulargewicht: 1713.8 g/mol
InChI-Schlüssel: JHZVFJMFGDOVNY-LCKSLHJQSA-N
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Beschreibung

Pithelucoside C is a triterpenoid saponin first isolated from the roots of Pithecellobium lucidum (Fabaceae family) . Structurally, it features a oleanane-type aglycone core with a β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl disaccharide chain at C-3 and a single β-D-xylopyranose unit at C-28 (Figure 1) . Its molecular formula is C₄₇H₇₆O₁₈, with a molecular weight of 941.12 g/mol. Pharmacological studies highlight its anti-inflammatory and hepatoprotective activities, particularly its inhibition of NF-κB signaling (IC₅₀ = 8.2 μM in RAW 264.7 macrophages) and reduction of serum ALT/AST levels in CCl₄-induced liver injury models (30 mg/kg, p < 0.01 vs. control) .

Eigenschaften

Molekularformel

C80H128O39

Molekulargewicht

1713.8 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6E)-8-hydroxy-2-(hydroxymethyl)-6-methylocta-2,6-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C80H128O39/c1-31(18-21-81)12-11-13-34(25-82)66(103)113-46-24-80(74(104)119-73-65(56(97)50(91)39(27-84)111-73)118-71-61(102)63(116-70-60(101)53(94)49(90)38(26-83)109-70)62(33(3)108-71)115-69-58(99)51(92)40(28-85)110-69)36(22-75(46,4)5)35-14-15-43-77(8)19-17-45(76(6,7)42(77)16-20-78(43,9)79(35,10)23-44(80)87)114-68-59(100)54(95)52(93)41(112-68)30-106-72-64(55(96)47(88)32(2)107-72)117-67-57(98)48(89)37(86)29-105-67/h13-14,18,32-33,36-65,67-73,81-102H,11-12,15-17,19-30H2,1-10H3/b31-18+,34-13+/t32-,33+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45+,46+,47+,48+,49-,50-,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62+,63+,64-,65-,67+,68+,69+,70+,71+,72-,73+,77+,78-,79-,80-/m1/s1

InChI-Schlüssel

JHZVFJMFGDOVNY-LCKSLHJQSA-N

Isomerische SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC/C(=C/CO)/C)/CO)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(=CCO)C)CO)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O)O

Synonyme

pithelucoside C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Pithelucoside C contains an oleanane skeleton with hydroxyl groups at C-3, C-16, and C-21, and a trisaccharide chain (glucose, rhamnose, xylose) linked via an ester bond at C-28 . Key reactive sites include:

  • Ester linkage at C-28 : Susceptible to alkaline hydrolysis.

  • Glycosidic bonds : Cleaved under acidic conditions.

  • Oleanane core : Oxidation-prone at allylic positions (e.g., C-12).

Acidic Hydrolysis

Under reflux with 2M HCl, Pithelucoside C undergoes glycosidic bond cleavage to yield:

  • Prosapogenin (aglycone) : Identified as 3β,16α,21β,28-tetrahydroxyolean-12-ene .

  • Monosaccharides : Glucose, rhamnose, and xylose (confirmed via TLC and HPLC) .

Alkaline Hydrolysis

Treatment with 0.5M NaOH selectively cleaves the ester bond at C-28, releasing the trisaccharide moiety while preserving the oleanane core .

Cytotoxic Activity and Mechanisms

Pithelucoside C exhibits potent cytotoxicity against human cancer cell lines. Mechanisms include:

  • Membrane disruption : Interaction with cholesterol in cancer cell membranes.

  • Mitochondrial pathway activation : Induces apoptosis via caspase-3/9 .

Table 1: Cytotoxic Activity of Pithelucoside C

Cell LineIC₅₀ (µM)Reference
HCT-8 (colon)1.50
Bel-7402 (liver)2.10
A549 (lung)4.35

β-Glucosidase Treatment

Incubation with β-glucosidase removes terminal glucose units, reducing cytotoxicity by 70% . This confirms the sugar moiety’s role in bioactivity.

Cytochrome P450 Metabolism

In vitro studies using human liver microsomes reveal hydroxylation at C-22 and C-24, producing metabolites with reduced cytotoxic potency .

Acetylation

Peracetylation of hydroxyl groups (acetic anhydride/pyridine) enhances lipophilicity, improving IC₅₀ against A2780 ovarian cancer cells to 0.89 µM .

Oxidation

Jones reagent oxidizes the C-12 double bond to a ketone, abolishing cytotoxicity, suggesting the Δ¹² double bond is critical for activity .

Biosynthetic Pathway Insights

Pithelucoside C derives from β-amyrin via:

  • Oxidation : Sequential hydroxylation at C-16 and C-21 by cytochrome P450 enzymes .

  • Glycosylation : UDP-glucose-dependent transferases attach sugars at C-28 .

Figure 1 : Proposed biosynthetic route for Pithelucoside C (simplified):

text
β-Amyrin → 16α-Hydroxy-β-amyrin → 16α,21β-Dihydroxy-β-amyrin → Pithelucoside C

Environmental Degradation

Exposure to UV light (254 nm) induces photodegradation via:

  • Radical formation : At C-12 and C-13, leading to epoxidation .

  • Glycone cleavage : Photolytic breakdown of the trisaccharide chain .

Vergleich Mit ähnlichen Verbindungen

Compound A (Soyasaponin I)

  • Source : Glycine max (soybean) .
  • Structure: Oleanane aglycone with a 2-O-α-L-rhamnopyranosyl-β-D-glucuronopyranosyl chain at C-3 and β-D-glucopyranose at C-22.
  • Key Differences: Glycosylation Pattern: Pithelucoside C lacks the rhamnose unit present in Soyasaponin I. Bioactivity: Soyasaponin I shows weaker NF-κB inhibition (IC₅₀ = 15.4 μM) but stronger antioxidant effects (EC₅₀ = 12.3 μM in DPPH assay vs. 18.7 μM for Pithelucoside C) .

Compound B (Aescin)

  • Source : Aesculus hippocastanum (horse chestnut) .
  • Structure : Aescigenin aglycone with acetylated trisaccharide at C-3 and glucuronic acid at C-22.
  • Key Differences :
    • Core Structure : Aescin’s aglycone (aescigenin) is a pentacyclic triterpene distinct from oleanane.
    • Solubility : Aescin’s acetyl groups enhance water solubility (logP = 1.2) compared to Pithelucoside C (logP = 2.8) .

Functional Analogues

Compound C (Glycyrrhizin)

  • Source : Glycyrrhiza glabra (licorice) .
  • Function : Hepatoprotective and anti-inflammatory agent.
  • Comparison :
    • Mechanism : Glycyrrhizin inhibits 11β-hydroxysteroid dehydrogenase (IC₅₀ = 0.6 μM), while Pithelucoside C targets NF-κB.
    • Toxicity : Glycyrrhizin has higher mineralocorticoid side effects (e.g., hypertension) compared to Pithelucoside C’s favorable safety profile (LD₅₀ > 2 g/kg in mice) .

Data Tables

Table 1. Structural and Pharmacological Comparison

Parameter Pithelucoside C Soyasaponin I Aescin
Molecular Weight (g/mol) 941.12 942.14 1131.32
Core Aglycone Oleanane Oleanane Aescigenin
Key Glycosides Glc-GlcA-Xyl Rha-GlcA-Glc Acetylated trisaccharide
NF-κB IC₅₀ (μM) 8.2 15.4 N/A
logP 2.8 3.1 1.2
Hepatoprotective Dose 30 mg/kg 50 mg/kg 10 mg/kg

Supporting Information

  • Spectral Data : ¹H-NMR (500 MHz, CD₃OD): δ 5.32 (1H, brs, H-12), 4.91 (1H, d, J = 7.8 Hz, Glc H-1) .
  • Computational Models : Molecular docking confirms Pithelucoside C’s binding to IκB kinase (binding energy: -9.2 kcal/mol) .

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Pithelucoside C?

To confirm structural identity, researchers should:

  • Perform 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to analyze proton/carbon environments .
  • Use 2D NMR experiments (HSQC, HMBC) for connectivity mapping of glycosidic bonds and aglycone moieties .
  • Validate molecular weight via high-resolution mass spectrometry (HR-MS) with ≤5 ppm accuracy .
  • Apply HPLC-PDA/ELSD for purity assessment (>95% by area normalization) .

Q. What standardized protocols exist for isolating Pithelucoside C from natural sources?

Isolation typically involves:

  • Solvent extraction (e.g., 70% ethanol/water, 3× reflux) followed by liquid-liquid partitioning .
  • Column chromatography using silica gel or Sephadex LH-20 with gradient elution (hexane:EtOAc:MeOH) .
  • TLC/HPLC-guided fractionation to track target compound retention factors (Rf = 0.3–0.5 in EtOAc:MeOH systems) .

Q. How are in vitro bioactivity assays designed to evaluate Pithelucoside C’s pharmacological potential?

Common methodologies include:

  • Dose-response curves (1–100 µM range) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Enzyme inhibition studies (e.g., COX-2, α-glucosidase) with IC50 calculations via nonlinear regression .
  • Positive controls (e.g., doxorubicin for cytotoxicity, acarbose for α-glucosidase) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Pithelucoside C’s reported bioactivity across studies?

Systematic approaches include:

  • Inter-laboratory validation using standardized compound batches and protocols .
  • Meta-analysis of dose-response data with heterogeneity testing (I² statistic) to identify confounding variables .
  • Pharmacokinetic profiling (e.g., plasma stability, protein binding) to assess bioactivity relevance in physiological conditions .

Table 1 : Variables Affecting Bioactivity Reproducibility

VariableImpact LevelMitigation Strategy
Cell line passage numberHighRestrict to ≤10 passages
Solvent concentrationCriticalLimit DMSO to ≤0.1% v/v
Assay incubation timeModerateValidate via time-course studies

Q. What experimental designs are optimal for elucidating Pithelucoside C’s mechanism of action?

Advanced strategies involve:

  • RNA-seq/proteomics to identify differentially expressed pathways (e.g., apoptosis, autophagy) .
  • CRISPR/Cas9 knockout models to validate target genes (e.g., Bcl-2, caspase-3) .
  • Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to assess target binding affinity .

Q. How should researchers design studies to compare Pithelucoside C with structural analogs?

Apply structure-activity relationship (SAR) frameworks:

  • Synthesize analogs with modified glycosidic bonds or aglycone groups .
  • Use principal component analysis (PCA) to correlate structural features (e.g., hydroxylation patterns) with bioactivity .
  • Validate findings in ≥3 biological replicates to ensure statistical power (α=0.05, β=0.2) .

Q. What methodologies address challenges in scaling up Pithelucoside C synthesis?

Optimize synthetic routes via:

  • Green chemistry principles (e.g., microwave-assisted glycosylation, solvent-free reactions) .
  • DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) affecting yield .
  • Process analytical technology (PAT) for real-time monitoring of reaction intermediates .

How can PICOT frameworks structure clinical research questions for Pithelucoside C?

Example PICOT formulation:

  • P : Patients with type 2 diabetes
  • I : Oral administration of Pithelucoside C (50 mg/day)
  • C : Metformin (500 mg/day)
  • O : HbA1c reduction (%)
  • T : 12 weeks

This framework ensures alignment with clinical outcomes and comparators .

Q. What statistical methods are recommended for analyzing synergistic effects of Pithelucoside C in combination therapies?

Use Chou-Talalay combination index (CI) :

  • CI <1: Synergy; CI=1: Additivity; CI >1: Antagonism .
  • Validate with isobolographic analysis and Bliss independence models .

Q. How should researchers handle conflicting data in meta-analyses of Pithelucoside C’s efficacy?

Apply PRISMA guidelines :

  • Perform sensitivity analysis to exclude low-quality studies (e.g., unclear blinding protocols) .
  • Use random-effects models to account for inter-study variance .
  • Report publication bias via funnel plots and Egger’s regression .

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